Tris(N,N,N-trimethylmethanaminium) phosphate

Description

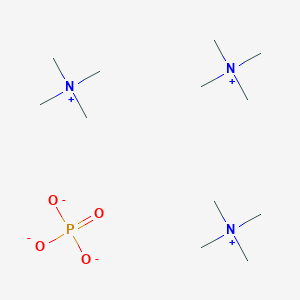

Tris(N,N,N-trimethylmethanaminium) phosphate is a quaternary ammonium phosphate salt characterized by three N,N,N-trimethylmethanaminium cations associated with a phosphate anion. Its structure arises from the protonation of trimethylamine followed by phosphate salt formation. This compound shares structural similarities with other quaternary ammonium phosphates, such as betaine phosphate (carboxy-N,N,N-trimethylmethanaminium dihydrogen phosphate), which features an additional carboxylate group .

Properties

CAS No. |

22486-99-3 |

|---|---|

Molecular Formula |

C12H36N3O4P |

Molecular Weight |

317.41 g/mol |

IUPAC Name |

tetramethylazanium;phosphate |

InChI |

InChI=1S/3C4H12N.H3O4P/c4*1-5(2,3)4/h3*1-4H3;(H3,1,2,3,4)/q3*+1;/p-3 |

InChI Key |

IWISVGQUKNSOCC-UHFFFAOYSA-K |

Canonical SMILES |

C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.[O-]P(=O)([O-])[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethylammonium Phosphate can be synthesized through the reaction of tetramethylammonium hydroxide with phosphoric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{(CH₃)₄NOH} + \text{H₃PO₄} \rightarrow \text{(CH₃)₄N}₃\text{PO₄} + \text{H₂O} ]

Industrial Production Methods: Industrial production of Tetramethylammonium Phosphate involves large-scale synthesis using high-purity reagents. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration, are carefully controlled to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions: Tetramethylammonium Phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: Tetramethylammonium Phosphate can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride can be used.

Substitution Reactions: These reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphate derivatives, while substitution reactions can produce a variety of substituted ammonium compounds.

Scientific Research Applications

Tetramethylammonium Phosphate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical syntheses and analytical techniques.

Biology: The compound is employed in biological studies, particularly in the investigation of cellular processes and enzyme activities.

Medicine: Tetramethylammonium Phosphate is explored for its potential therapeutic applications, including drug delivery systems and diagnostic tools.

Industry: It is utilized in the production of specialty chemicals, catalysts, and materials with unique properties.

Mechanism of Action

The mechanism of action of Tetramethylammonium Phosphate involves its interaction with molecular targets and pathways. The compound can modulate enzyme activities, influence cellular signaling pathways, and affect the stability of biological molecules. Its effects are mediated through its ability to form complexes with various biomolecules and alter their functions.

Comparison with Similar Compounds

Quaternary Ammonium Phosphates

- Betaine Phosphate (C₅H₁₄NO₆P): Structure: Contains a carboxylate group attached to the quaternary ammonium center, unlike Tris(N,N,N-trimethylmethanaminium) phosphate, which lacks this functional group . Applications: Used in biochemical buffers and protein stabilization due to its zwitterionic nature. Toxicity: Generally low toxicity, consistent with food-grade betaine derivatives.

- N-Methylethanolaminium Phosphate (C₃H₁₀NO₄P): Structure: Features an ethanolamine-derived ammonium cation. Basicity: Exhibits strong basicity (pKa > 10), contrasting with the more neutral this compound in solution .

Trialkyl Phosphates

Trimethyl Phosphate (TMP, C₃H₉O₄P) :

Triethyl Phosphate (TEP, C₆H₁₅O₄P) :

Organophosphate Esters (OPEs)

- Tris(1,3-dichloro-2-propyl) Phosphate (TDCPP): Applications: Flame retardant in textiles and furniture. Toxicity: Carcinogenic and mutagenic in rodent studies; detected in human tissues . Environmental Presence: Dominant OPE in urban snowmelt (26.6% contribution in Nanjing, China) .

Tris(2-chloroethyl) Phosphate (TCEP) :

Data Table: Key Properties and Parameters

| Compound | Molecular Formula | Molar Mass (g/mol) | Water Solubility | Key Applications | Toxicity Profile |

|---|---|---|---|---|---|

| This compound | C₁₂H₃₀N₃O₄P | 311.36 | High (ionic) | Surfactants, biocides | Low (limited data) |

| Betaine phosphate | C₅H₁₄NO₆P | 215.14 | High | Biochemical buffers | Low |

| Trimethyl phosphate (TMP) | C₃H₉O₄P | 140.07 | 12 g/L | Flame retardant, solvent | Moderate acute toxicity |

| TDCPP | C₉H₁₅Cl₆O₄P | 430.90 | Low | Flame retardant | Carcinogenic (rodents) |

Research Findings and Environmental Implications

- Environmental Presence: OPEs like TDCPP and TCEP dominate urban environmental matrices, with snowmelt concentrations reaching 746.0 ng/L in Nanjing, China . This compound is less studied in environmental contexts but is expected to exhibit higher mobility due to ionic solubility.

- Health Risks: While TDCPP and TCEP pose significant carcinogenic and neurotoxic risks, quaternary ammonium phosphates like betaine phosphate are considered safer for human exposure .

Biological Activity

Tris(N,N,N-trimethylmethanaminium) phosphate, commonly referred to as TTMAP, is a quaternary ammonium salt with significant biological activity. This compound has garnered attention for its antimicrobial properties and potential applications in drug delivery systems. This article explores the biological activity of TTMAP, highlighting its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

TTMAP consists of three trimethylmethanaminium groups attached to a phosphate ion, characterized by its unique structure that enhances solubility in aqueous environments. The presence of bulky trimethyl groups contributes to its efficacy in biological applications, particularly in disrupting microbial cell membranes.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₈N₃O₄P |

| Molecular Weight | 233.23 g/mol |

| Solubility | Highly soluble in water |

| Form | White crystalline powder |

TTMAP exhibits its biological activity primarily through the following mechanisms:

- Antimicrobial Activity : TTMAP disrupts microbial cell membranes due to its cationic nature, leading to cell lysis. This property makes it suitable for use in disinfectants and antiseptics .

- Enhancement of Drug Solubility : The compound can form complexes with various biomolecules, enhancing the solubility and stability of drugs, which is particularly beneficial in pharmaceutical formulations .

- Cell Membrane Interaction : TTMAP's interaction with cell membranes facilitates the uptake of therapeutic agents into cells, potentially improving drug bioavailability .

Antimicrobial Properties

Recent studies have demonstrated TTMAP's effectiveness against a range of microorganisms. For instance, it has shown potent activity against multidrug-resistant (MDR) bacteria, making it a promising candidate for treating chronic infections .

- Minimum Inhibitory Concentration (MIC) : In vitro studies indicate that TTMAP has a MIC as low as 32 µM against extensively drug-resistant clinical isolates .

Case Studies

- Disinfectant Formulation : A study evaluated TTMAP's efficacy as an active ingredient in disinfectant formulations. Results indicated that formulations containing TTMAP significantly reduced bacterial load on surfaces compared to control formulations without TTMAP .

- Drug Delivery System : Research involving TTMAP as a drug delivery agent revealed that it enhances the bioavailability of poorly soluble drugs. In one study, TTMAP was used to improve the solubility of a common antibiotic, resulting in increased therapeutic effectiveness in animal models .

Applications

TTMAP's unique properties allow for diverse applications across various fields:

- Pharmaceuticals : As an excipient in drug formulations to enhance solubility and stability.

- Antiseptics and Disinfectants : Due to its antimicrobial properties, it is used in personal care products and hospital disinfectants.

- Biotechnology : Potential use in gene delivery systems due to its ability to interact with nucleic acids and facilitate cellular uptake.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.